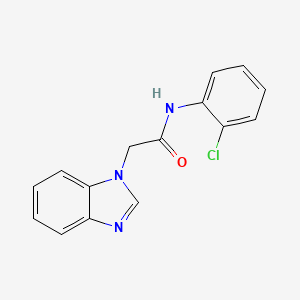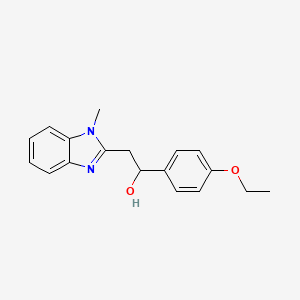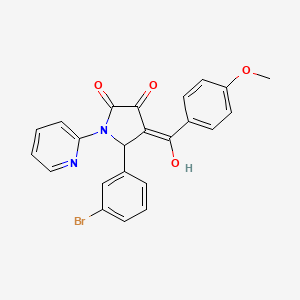![molecular formula C26H36N4O4 B5489804 N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide], commonly known as PMFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMFA is a bifunctional molecule that consists of two piperazine groups linked by a 3,1-propanediyl bridge and two furan rings attached to acrylamide moieties.
Mécanisme D'action
The mechanism of action of PMFA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. PMFA has been shown to interact with various proteins, including enzymes and receptors, and to modulate their activity. The furan rings of PMFA are thought to play a critical role in its biological activity, as they can form covalent adducts with cysteine residues in proteins.
Biochemical and Physiological Effects:
PMFA has been shown to have a range of biochemical and physiological effects, depending on the target molecule and the experimental conditions. In vitro studies have demonstrated that PMFA can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PMFA has also been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. In vivo studies have demonstrated that PMFA can cross the blood-brain barrier and affect neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PMFA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, PMFA also has some limitations, including its high cost and potential toxicity. PMFA should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the study of PMFA, including the development of new synthetic methods, the investigation of its biological activity in different systems, and the exploration of its potential applications in various fields. Some possible future directions include:
- Synthesis of PMFA derivatives with improved biological activity and selectivity
- Investigation of the mechanism of action of PMFA at the molecular level
- Study of the pharmacokinetics and pharmacodynamics of PMFA in animal models
- Exploration of the potential applications of PMFA in drug delivery and biomaterials
- Evaluation of the toxicity and safety of PMFA in different systems
- Development of new assays and screening methods for the discovery of PMFA-based drugs and materials.
Méthodes De Synthèse
PMFA can be synthesized using a multi-step process that involves the reaction of piperazine with 3,1-propanediol, followed by the addition of 5-methyl-2-furoic acid and acryloyl chloride. The resulting product is purified using column chromatography to obtain pure PMFA. The synthesis of PMFA has been optimized to improve yield and purity, and various modifications of the reaction conditions have been reported.
Applications De Recherche Scientifique
PMFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMFA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, PMFA has been used as a building block for the synthesis of novel polymers and hydrogels. In biochemistry, PMFA has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-[4-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4/c1-21-5-7-23(33-21)9-11-25(31)27-13-3-15-29-17-19-30(20-18-29)16-4-14-28-26(32)12-10-24-8-6-22(2)34-24/h5-12H,3-4,13-20H2,1-2H3,(H,27,31)(H,28,32)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZFICSAWBNFD-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCCN2CCN(CC2)CCCNC(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCCN2CCN(CC2)CCCNC(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5489784.png)
![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5489810.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
